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molecular formula C8H8ClN3O B8615123 (R)-4-chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one

(R)-4-chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No. B8615123
M. Wt: 197.62 g/mol
InChI Key: HGBDGFXWZDTFEB-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08436002B2

Procedure details

Azeoptropically dry a solution as prepared in (b) containing methyl 3-(4,6-dichloropyrimidin-5-yl)butanoate (500 g, 2 mol) and add to a solution of ammonia gas (408 g) in isopropanol (6 L). Heat the mixture to 58-62° C. and stir for 40-45 h. Cool the mixture to 20-25° C. and concentrate until the pH of the mixture is ≦9. Add water (3.75
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
408 g
Type
reactant
Reaction Step Two
Quantity
6 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([CH:8]([CH3:14])[CH2:9][C:10](OC)=[O:11])=[C:6](Cl)[N:5]=[CH:4][N:3]=1.[NH3:16]>C(O)(C)C>[Cl:1][C:2]1[C:7]2[CH:8]([CH3:14])[CH2:9][C:10](=[O:11])[NH:16][C:6]=2[N:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
ClC1=NC=NC(=C1C(CC(=O)OC)C)Cl
Step Two
Name
Quantity
408 g
Type
reactant
Smiles
N
Name
Quantity
6 L
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 (± 2) °C
Stirring
Type
CUSTOM
Details
stir for 40-45 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Azeoptropically dry a solution
CUSTOM
Type
CUSTOM
Details
as prepared in (b)
TEMPERATURE
Type
TEMPERATURE
Details
Cool the mixture to 20-25° C.
CONCENTRATION
Type
CONCENTRATION
Details
concentrate until the pH of the mixture

Outcomes

Product
Details
Reaction Time
42.5 (± 2.5) h
Name
Type
Smiles
ClC=1C2=C(N=CN1)NC(CC2C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08436002B2

Procedure details

Azeoptropically dry a solution as prepared in (b) containing methyl 3-(4,6-dichloropyrimidin-5-yl)butanoate (500 g, 2 mol) and add to a solution of ammonia gas (408 g) in isopropanol (6 L). Heat the mixture to 58-62° C. and stir for 40-45 h. Cool the mixture to 20-25° C. and concentrate until the pH of the mixture is ≦9. Add water (3.75
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
408 g
Type
reactant
Reaction Step Two
Quantity
6 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([CH:8]([CH3:14])[CH2:9][C:10](OC)=[O:11])=[C:6](Cl)[N:5]=[CH:4][N:3]=1.[NH3:16]>C(O)(C)C>[Cl:1][C:2]1[C:7]2[CH:8]([CH3:14])[CH2:9][C:10](=[O:11])[NH:16][C:6]=2[N:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
ClC1=NC=NC(=C1C(CC(=O)OC)C)Cl
Step Two
Name
Quantity
408 g
Type
reactant
Smiles
N
Name
Quantity
6 L
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 (± 2) °C
Stirring
Type
CUSTOM
Details
stir for 40-45 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Azeoptropically dry a solution
CUSTOM
Type
CUSTOM
Details
as prepared in (b)
TEMPERATURE
Type
TEMPERATURE
Details
Cool the mixture to 20-25° C.
CONCENTRATION
Type
CONCENTRATION
Details
concentrate until the pH of the mixture

Outcomes

Product
Details
Reaction Time
42.5 (± 2.5) h
Name
Type
Smiles
ClC=1C2=C(N=CN1)NC(CC2C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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